molecular formula C42H60ClN5O7 B12289782 (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

Cat. No.: B12289782
M. Wt: 782.4 g/mol
InChI Key: PVVXUYTUWFXSAS-UHFFFAOYSA-M
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Description

The compound (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azidoethoxy and methoxyethoxy intermediates. These intermediates are then coupled with indole derivatives under specific reaction conditions, such as controlled temperature and pH, to form the final product. The reaction typically requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound’s azido groups can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored due to its ability to interact with various biological targets.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azido and ethoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride
  • This compound

Uniqueness

This compound is unique due to its combination of azido and ethoxy groups, which provide a versatile platform for various chemical modifications

Biological Activity

The compound (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride is a complex organic molecule with significant potential for biological activity. Its structure includes multiple ethylene glycol units and azide functionalities, which suggest diverse applications in bioconjugation and medicinal chemistry.

The molecular formula of the compound is C32H42ClN5O3C_{32}H_{42}ClN_5O_3 with a molecular weight of 580.2 g/mol. The intricate structure facilitates various chemical reactions, particularly those involving click chemistry due to the presence of the azide group.

PropertyValue
Molecular FormulaC32H42ClN5O3
Molecular Weight580.2 g/mol
IUPAC Name1-[...];chloride
InChI KeySGXCJGKDAXLWKL-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form stable triazole linkages, enabling conjugation with biomolecules. This property is particularly useful in fluorescence imaging and targeted drug delivery.

Biological Activity

Recent studies have highlighted several aspects of the biological activity associated with this compound:

  • Cellular Signaling Modulation : The compound has been shown to regulate various cellular signaling pathways that are pivotal in disease progression. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation and cancer progression .
  • Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through calcium signaling pathways. Specifically, the inhibition of sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA) has been linked to increased cytosolic calcium levels, leading to cell death .
  • Fluorescence Imaging Applications : Due to its azide and indole components, the compound can be utilized in bioconjugation for fluorescence labeling of biomolecules, enhancing imaging techniques in biological research.

Case Studies

Several case studies have investigated the biological implications of compounds similar to or derived from (2Z)-1-[...];chloride:

  • Study on SERCA Inhibition : A study demonstrated that compounds inhibiting SERCA could lead to beneficial effects in rheumatoid arthritis models by reducing bone damage and suppressing autoimmune responses .
  • Fluorescence Labeling : A recent application involved using azide-containing compounds for labeling proteins in live cells, showcasing their utility in tracking cellular processes in real-time.

Properties

Molecular Formula

C42H60ClN5O7

Molecular Weight

782.4 g/mol

IUPAC Name

(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

InChI Key

PVVXUYTUWFXSAS-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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